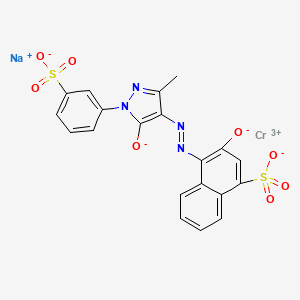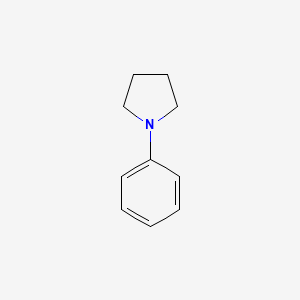
1-苯基吡咯烷
概述
描述
1-Phenylpyrrolidine is an organic compound with the molecular formula C10H13N . It is used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-Phenylpyrrolidine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, pyrrolidine was usually synthesized in the laboratory by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The molecular structure of 1-Phenylpyrrolidine consists of a five-membered pyrrolidine ring attached to a phenyl group . The pyrrolidine ring is a nitrogen heterocycle, and the phenyl group is a cyclic aromatic group consisting of six carbon atoms .Physical And Chemical Properties Analysis
1-Phenylpyrrolidine has a density of 1.0±0.1 g/cm3, a boiling point of 237.8±9.0 °C at 760 mmHg, and a flash point of 89.0±15.6 °C . It also has a molar refractivity of 46.5±0.3 cm3 .科学研究应用
PARP 抑制
1-苯基吡咯烷衍生物已被开发为聚(ADP-核糖)聚合酶 (PARP) 的有效抑制剂,显示出显着的疗效。具有苯基吡咯烷取代的苯并咪唑甲酰胺结构的化合物 A-966492 已显示出显着的效力和生物利用度,在黑色素瘤和乳腺癌等癌症模型中显示出有希望的结果 (Penning 等人,2010 年)。
HCV 抑制
在丙型肝炎病毒 (HCV) 的治疗中,基于 N-苯基吡咯烷的抑制剂表现出出色的效力和药代动力学。该类化合物中的 ABT-267 对各种 HCV 基因型特别有效,显着降低 HCV RNA 水平 (DeGoey 等人,2014 年)。
溴结构域抑制
1-苯基吡咯烷衍生物也已被用于溴结构域抑制剂的设计中。这些化合物,例如取代的 1-甲基-4-苯基吡咯烷-2-酮,作为含溴结构域蛋白 4 的抑制剂显示出改善的亲和力,有助于新型表观遗传调节剂的开发 (Hilton-Proctor 等人,2020 年)。
多巴胺受体亲和力
对 3-苯基吡咯烷的研究揭示了它们在调节多巴胺受体亲和力方面的潜力。这些化合物在 D1 和 D2 受体上显示出不同的结合亲和力,表明它们可能应用于神经和精神疾病 (Crider 等人,1992 年)。
抗真菌活性
1-苯基吡咯烷衍生物,特别是 1-苯基吡咯烷-2,5-二酮的抗真菌活性已得到研究,揭示了其功效的重要结构特征。这项研究为设计更有效的抗真菌剂提供了见解 (Park 等人,1997 年)。
光催化
1-苯基吡咯烷已用于光催化碳碳偶联反应中。涉及量子点研究表明,1-苯基吡咯烷的光氧化是这些反应中的关键步骤,表明其在高级合成化学中的应用 (Zhang 等人,2017 年)。
手性合成
1-苯基吡咯烷衍生物促进了诸如 2-苯基吡咯烷等化合物的对映选择性合成。这些方法有助于立体选择性合成的领域,这对于开发药物和精细化学品至关重要 (Reddy 和 Periasamy,1995 年)。
安全和危害
1-Phenylpyrrolidine is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
作用机制
Mode of Action
A related compound has been shown to have neuroprotective features, suggesting that 1-phenylpyrrolidine may interact with its targets to confer neuroprotection .
Biochemical Pathways
Pyrrolidine alkaloids, a class of compounds to which 1-phenylpyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
A related compound has been shown to improve cognitive functions in ischemic brain injury in rats, suggesting that 1-phenylpyrrolidine may have similar effects .
属性
IUPAC Name |
1-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQQJMHXZCMNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193963 | |
| Record name | 1-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrolidine | |
CAS RN |
4096-21-3 | |
| Record name | 1-Phenylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



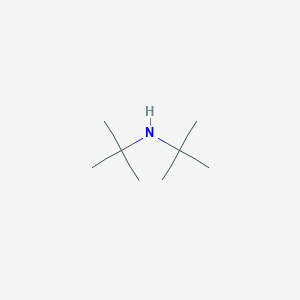
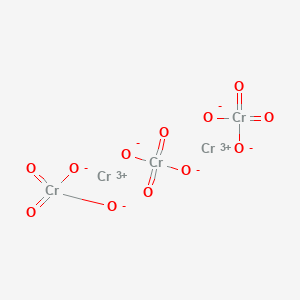
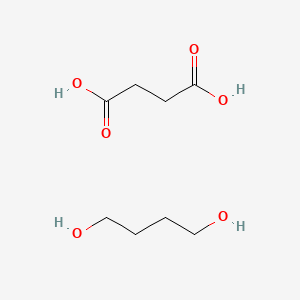
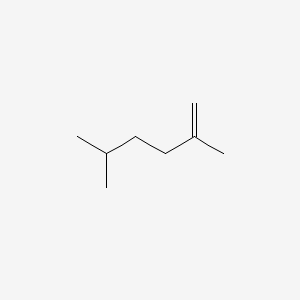
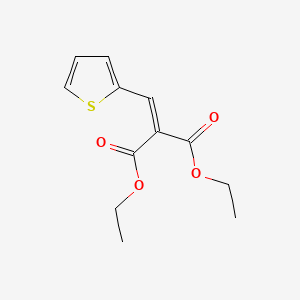


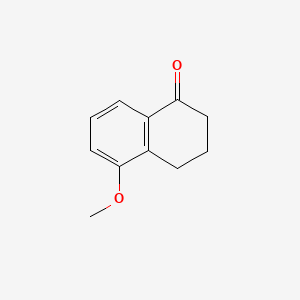

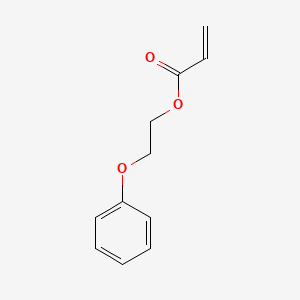
![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)

